L-Moses

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Mosès, également connu sous le nom de L-45, est un inhibiteur puissant et sélectif des bromodomaines présents dans le facteur associé à p300/CBP (PCAF) et GCN5. Ces bromodomaines sont impliqués dans la régulation de l'expression des gènes par le biais de leur interaction avec les lysines acétylées sur les protéines histones. L-Mosès a une constante de dissociation (Kd) de 126 nM pour PCAF, ce qui en fait un inhibiteur très efficace .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de L-Mosès implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement :

Formation de la structure de base : Cela implique la synthèse d'un cycle triazole, qui est un composant crucial de L-Mosès.

Fonctionnalisation : Le cycle triazole est ensuite fonctionnalisé avec divers substituants pour améliorer son affinité de liaison et sa sélectivité pour les bromodomaines PCAF.

Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne pour atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle de L-Mosès suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification, et le composé est souvent produit sous forme solide pour faciliter le stockage et la manipulation .

Analyse Des Réactions Chimiques

Types de réactions

L-Mosès subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des liaisons hydrogène et à des interactions hydrophobes, qui sont cruciales pour sa liaison aux bromodomaines.

Réactifs et conditions communs

Réactifs : Les réactifs courants utilisés dans la synthèse et les réactions de L-Mosès comprennent les précurseurs de triazole, les lysines acétylées et divers solvants organiques.

Conditions : Les réactions sont généralement effectuées à des températures et à des pH contrôlés pour garantir des rendements optimaux. Des solvants comme le diméthylsulfoxyde (DMSO) sont souvent utilisés pour dissoudre le composé.

Principaux produits

Les principaux produits formés à partir de réactions impliquant L-Mosès sont généralement ses dérivés, qui sont conçus pour améliorer son affinité de liaison et sa sélectivité pour les bromodomaines. Ces dérivés sont souvent testés pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

L-Mosès a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme sonde chimique pour étudier la fonction des bromodomaines et leur rôle dans la régulation des gènes.

Biologie : Aide à comprendre les mécanismes épigénétiques qui régulent l'expression des gènes.

Médecine : Applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber les bromodomaines impliqués dans la croissance tumorale.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les bromodomaines .

Mécanisme d'action

L-Mosès exerce ses effets en se liant à la poche de liaison des lysines acétylées des bromodomaines PCAF et GCN5. Cette liaison perturbe l'interaction entre les bromodomaines et les protéines histones, inhibant ainsi la régulation de l'expression des gènes. Les cibles moléculaires de L-Mosès comprennent les bromodomaines de PCAF et de GCN5, et les voies impliquées sont liées à la régulation épigénétique .

Applications De Recherche Scientifique

L-Moses has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a chemical probe to study the function of bromodomains and their role in gene regulation.

Biology: Helps in understanding the epigenetic mechanisms that regulate gene expression.

Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit bromodomains involved in tumor growth.

Industry: Used in the development of new drugs and therapeutic agents targeting bromodomains .

Mécanisme D'action

L-Moses exerts its effects by binding to the acetylated lysines-binding pocket of PCAF and GCN5 bromodomains. This binding disrupts the interaction between bromodomains and histone proteins, thereby inhibiting the regulation of gene expression. The molecular targets of this compound include the bromodomains of PCAF and GCN5, and the pathways involved are related to epigenetic regulation .

Comparaison Avec Des Composés Similaires

L-Mosès est unique en raison de sa haute sélectivité et de sa puissance pour les bromodomaines PCAF et GCN5. Des composés similaires comprennent :

JQ1 : Un inhibiteur de bromodomaine bien connu qui cible BRD4.

I-BET762 : Un autre inhibiteur de bromodomaine avec une gamme plus large de cibles.

RVX-208 : Cible les bromodomaines BET et est utilisé dans la recherche cardiovasculaire.

Comparé à ces composés, L-Mosès présente une sélectivité plus élevée pour PCAF et GCN5, ce qui en fait un outil précieux pour l'étude de ces bromodomaines spécifiques .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Propriétés

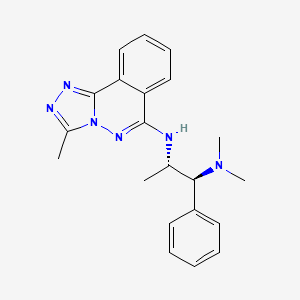

IUPAC Name |

(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFPLTWUFWOKBX-IFXJQAMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of L-Moses?

A1: this compound is a potent and selective inhibitor of the bromodomain of the p300/CBP-associated factor (PCAF) and the closely related bromodomain-containing protein GCN5. []

Q2: How does this compound interact with its target?

A2: this compound binds to the bromodomain of PCAF, disrupting its interaction with histone H3.3. This disruption has downstream effects on gene transcription. [] A co-crystal structure of this compound with the homologous bromodomain PfGCN5 from Plasmodium falciparum provided structural insights into its high selectivity for PCAF and GCN5 bromodomains. []

Q3: What is the significance of targeting PCAF in cancer?

A3: PCAF is a lysine acetyltransferase often overexpressed in various cancers. Its inhibition offers a potential therapeutic strategy. []

Q4: Does this compound show any effect on FLT3-ITD positive AML cells?

A4: Research indicates that a closely related compound, identified as a PRMT5 inhibitor, effectively inhibits the growth of FLT3-ITD positive AML cells, particularly in combination with the tyrosine kinase inhibitor AC220. While this research doesn't directly investigate this compound, it highlights the potential of targeting epigenetic modifiers in this type of leukemia. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is not provided in the given abstracts. The molecular weight is also not explicitly mentioned.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided abstracts do not mention any specific spectroscopic data for this compound.

Q7: How does the structure of this compound contribute to its selectivity?

A7: this compound is a triazolophthalazine-based molecule. The specific structural features responsible for its selectivity towards PCAF and GCN5 over other bromodomains are detailed through its co-crystal structure with PfGCN5. This structure provides insights into the specific interactions responsible for its selectivity profile. []

Q8: What is the role of the enantiomeric purity of this compound?

A8: this compound is synthesized in an enantiopure form using (1R,2S)-(−)-norephedrine as a starting material. The importance of its enantiomeric purity for its activity and selectivity is not explicitly discussed in the provided information. []

Q9: What is known about the stability of this compound?

A9: this compound demonstrates good metabolic stability when tested in both human and mouse liver microsomes. [] This suggests its potential for in vivo applications.

Q10: Are there any specific formulation strategies mentioned for this compound?

A10: The abstracts do not elaborate on any particular formulation strategies for this compound.

Q11: What cell-based assays were used to evaluate this compound?

A11: A nanoBRET assay was employed to confirm that this compound disrupts the interaction between PCAF bromodomain and histone H3.3 within living cells. []

Q12: Has this compound been tested in animal models or clinical trials?

A12: The given information does not provide details about any in vivo studies or clinical trials conducted with this compound.

Q13: What is the cytotoxicity profile of this compound?

A13: this compound exhibits no significant cytotoxicity towards peripheral blood mononuclear cells (PBMCs) [], indicating a favorable safety profile in this context.

Q14: What is the significance of this compound's cell permeability?

A14: this compound displays good cell permeability [], an essential property for its potential use in in vivo studies and therapeutic development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.